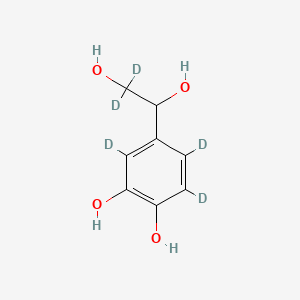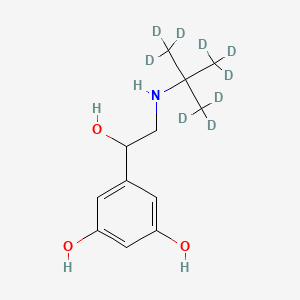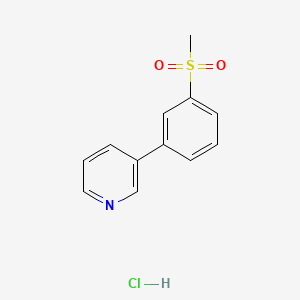
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group . It is a member of (trifluoromethyl)benzenes, an aromatic ether, and a secondary amino compound .
Synthesis Analysis
The synthesis of this compound involves the attachment of formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 . The chemical structures have been confirmed by means of 1H-NMR, 13C-NMR, and MS data .Molecular Structure Analysis
The molecular formula of this compound is C10H12F3NO.ClH . The InChI code is 1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H .Chemical Reactions Analysis
The chemical reactions of this compound involve the decomposition of fluoxetine after melting, releasing 4-trifluoromethylphenol, methylamine . GC–MS analysis of the solid resulting from heating the fluoxetine hydrochloride up to 230 °C revealed the presence of the original sample and 4-trifluoromethylphenol as the main residue .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 255.67 .Aplicaciones Científicas De Investigación
Research and Analysis
“3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride” is primarily used in scientific research for analysis and educational purposes. It is a laboratory chemical intended for professional use, contributing to various studies and experiments in the field of chemistry and pharmacology .
Pharmaceutical Development
This compound is structurally related to fluoxetine, which is known for its role in blocking the reuptake of serotonin, a neurotransmitter involved in mood regulation. It may serve as a starting point for the synthesis of new pharmaceuticals, particularly in the development of antidepressants .
Cancer Research
The trifluoromethyl group present in this compound is significant in medicinal chemistry. Compounds with this group have been documented in tumor studies, including research on COX-2 expression in various types of cancers such as head and neck cancers, colorectal cancers, and melanomas .
Quantum Chemical Studies
The compound has been used in quantum chemical studies to understand molecular electrostatic potentials and frontier molecular orbitals. These studies are crucial for predicting reactivity and properties of molecules, which can be applied in material science and drug design .
Thermal Decomposition Analysis
Thermal behavior analysis of related compounds like fluoxetine hydrochloride has been conducted using thermoanalytical techniques. Such studies help understand the stability and decomposition patterns of pharmaceuticals, which is vital for drug safety and efficacy .
Computational Chemistry
In computational chemistry, this compound’s derivatives have been studied to explore their geometric structure, vibrational frequencies, bond lengths, and angles. This research aids in drug design by comparing theoretical calculations with experimental data to optimize drug properties .
Mecanismo De Acción
Target of Action
It is structurally similar to fluoxetine , a well-known antidepressant drug. Fluoxetine primarily targets the serotonin transporter (SERT), inhibiting the reuptake of serotonin (5-HT) in the brain and thereby increasing the concentration of serotonin in the synaptic cleft .
Mode of Action
As a structural analog of fluoxetine, 3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride is likely to interact with its targets in a similar manner. It may bind to the serotonin transporter, blocking the reuptake of serotonin. This action results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the effect of serotonin .
Biochemical Pathways
Increased serotonin levels can affect various downstream pathways and neurotransmitter systems, potentially leading to the alleviation of depressive symptoms .
Pharmacokinetics
Fluoxetine is well absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Based on its structural similarity to fluoxetine, it may lead to increased serotonin levels in the brain, potentially resulting in mood elevation and alleviation of depressive symptoms .
Propiedades
IUPAC Name |
3-[4-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVRPXJDSVGEQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00702017 |
Source


|
| Record name | 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)phenoxy)propan-1-amine hydrochloride | |
CAS RN |
100840-63-9 |
Source


|
| Record name | 3-[4-(Trifluoromethyl)phenoxy]propan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00702017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;(2R)-2-amino-3-[[(2R)-3-[(2S)-2-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-oxopropyl]disulfanyl]propanoic acid](/img/structure/B563071.png)
![6-(Methoxymethoxy)-2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B563072.png)







![5-Deuterio-5-[[4-[2-[5-(1,2,2,2-tetradeuterio-1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563086.png)


